molecular formula C18H17NO3S B11653882 [3-(morpholine-4-carbothioyl)phenyl] benzoate

[3-(morpholine-4-carbothioyl)phenyl] benzoate

Cat. No.: B11653882
M. Wt: 327.4 g/mol
InChI Key: KKFDOALQAJOWLU-UHFFFAOYSA-N
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Description

[3-(morpholine-4-carbothioyl)phenyl] benzoate is a complex organic compound that features a morpholine ring, a carbothioyl group, and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(morpholine-4-carbothioyl)phenyl] benzoate typically involves the reaction of 3-(morpholine-4-carbothioyl)phenol with benzoic acid or its derivatives. The reaction is often carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[3-(morpholine-4-carbothioyl)phenyl] benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

[3-(morpholine-4-carbothioyl)phenyl] benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can act as a ligand in biochemical assays to study enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [3-(morpholine-4-carbothioyl)phenyl] benzoate exerts its effects involves its interaction with specific molecular targets. The carbothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The benzoate moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [3-(morpholine-4-carbothioyl)phenyl] acetate
  • [3-(morpholine-4-carbothioyl)phenyl] propionate

Uniqueness

Compared to similar compounds, [3-(morpholine-4-carbothioyl)phenyl] benzoate offers unique structural features that enhance its stability and reactivity. The presence of the benzoate group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C18H17NO3S

Molecular Weight

327.4 g/mol

IUPAC Name

[3-(morpholine-4-carbothioyl)phenyl] benzoate

InChI

InChI=1S/C18H17NO3S/c20-18(14-5-2-1-3-6-14)22-16-8-4-7-15(13-16)17(23)19-9-11-21-12-10-19/h1-8,13H,9-12H2

InChI Key

KKFDOALQAJOWLU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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